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Compound of Interest

Compound Name:
Ethyl 6-chloro-4-

(methylamino)nicotinate

Cat. No.: B1321013 Get Quote

CAS Number: 449811-28-3

This technical guide provides a comprehensive overview of Ethyl 6-chloro-4-
(methylamino)nicotinate, a key intermediate in the synthesis of advanced pharmaceutical

compounds. This document is intended for researchers, scientists, and professionals in the

field of drug development and organic synthesis.

Chemical Identity and Properties
Ethyl 6-chloro-4-(methylamino)nicotinate is a substituted pyridine derivative. Its chemical

structure and key properties are summarized below.
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Property Value Reference

CAS Number 449811-28-3 [1][2]

Molecular Formula C₉H₁₁ClN₂O₂

Molecular Weight 214.65 g/mol [1]

IUPAC Name

Ethyl 6-chloro-4-

(methylamino)pyridine-3-

carboxylate

Synonyms
2-Chloro-5-(ethoxycarbonyl)-4-

(methylamino)pyridine
[2]

Melting Point 72-74 °C

Appearance Solid

Synthesis
The primary synthetic route to Ethyl 6-chloro-4-(methylamino)nicotinate involves the

nucleophilic aromatic substitution of a dichloro-substituted precursor.

General Synthesis Pathway
The synthesis typically starts from ethyl 4,6-dichloronicotinate and proceeds via a selective

reaction with methylamine.[1] This reaction is a classic example of nucleophilic aromatic

substitution, where the electron-deficient nature of the dichlorinated pyridine ring makes it

susceptible to attack by nucleophiles. The presence of electron-withdrawing groups, such as

the chlorine atoms and the ester group, activates the ring for this type of substitution.

Ethyl 4,6-dichloronicotinate

Ethyl 6-chloro-4-(methylamino)nicotinate

Nucleophilic Aromatic
Substitution

Methylamine (CH3NH2)
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General synthesis pathway for Ethyl 6-chloro-4-(methylamino)nicotinate.

Detailed Experimental Protocol
While a specific, detailed experimental protocol for the synthesis of Ethyl 6-chloro-4-
(methylamino)nicotinate is not readily available in the public domain, the following is a

representative procedure adapted from the synthesis of similar substituted nicotinic acid esters.

Materials:

Ethyl 4,6-dichloronicotinate

Methylamine (e.g., 40% in water or as a solution in a suitable solvent)

Anhydrous solvent (e.g., ethanol, isopropanol, or acetonitrile)

Base (e.g., triethylamine or potassium carbonate, if necessary)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, dissolve ethyl 4,6-dichloronicotinate in the chosen anhydrous solvent.

Addition of Methylamine: To the stirred solution, add a stoichiometric excess of methylamine.

The reaction is typically carried out at room temperature or with gentle heating.

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer

chromatography (TLC) or high-performance liquid chromatography (HPLC).

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent

is removed under reduced pressure. The residue is then partitioned between an organic

solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over

anhydrous sodium sulfate, and filtered.

Purification: The crude product is purified by column chromatography on silica gel or by

recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate)

to afford the pure Ethyl 6-chloro-4-(methylamino)nicotinate.
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Spectroscopic Data
Spectroscopic analysis is crucial for the structural confirmation of the synthesized compound.

¹H NMR

(Predicted)

Chemical Shift

(δ) ppm
Multiplicity Integration Assignment Reference

~8.3 s 1H
H-2 (Pyridine

ring)
[1]

~6.5 s 1H
H-5 (Pyridine

ring)
[1]

~4.3 q 2H -OCH₂CH₃ [1]

~3.0 d 3H -NHCH₃ [1]

~1.3 t 3H -OCH₂CH₃ [1]

~5.0-6.0 br s 1H -NH [1]

¹³C NMR (Predicted)

Description Reference

The spectrum is expected to show distinct

peaks for the carbonyl carbon of the ester, the

carbons of the pyridine ring, the ethyl group

carbons, and the methylamino carbon. The

chemical shifts of the aromatic carbons are

influenced by the electron-withdrawing chlorine

atom and the electron-donating methylamino

group.

[1]

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual

experimental values may vary.
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Role in Drug Development
Ethyl 6-chloro-4-(methylamino)nicotinate serves as a critical building block in the synthesis

of more complex molecules, particularly in the pharmaceutical industry.[1] Its strategic

importance lies in the specific arrangement of its functional groups, which allows for selective

and sequential chemical transformations.

Intermediate in Kinase Inhibitor Synthesis
This compound is a key intermediate in the multi-step synthesis of certain kinase inhibitors,

which are a class of targeted cancer therapies.[1] Notably, it is a starting material for the

synthesis of Fibroblast Growth Factor Receptor (FGFR) inhibitors.[1]

Ethyl 6-chloro-4-(methylamino)nicotinate Further Chemical
Transformations

Multi-step synthesis FGFR Inhibitor
(e.g., PRN1371)

Click to download full resolution via product page

Role as a key intermediate in the synthesis of FGFR inhibitors.

Fibroblast Growth Factor Receptor (FGFR) Signaling
Pathway
Aberrant signaling of the FGF/FGFR pathway is a known oncogenic driver in many solid

tumors.[3] FGFRs are a family of receptor tyrosine kinases that, when dysregulated, can be

involved in tumor cell differentiation, proliferation, survival, and angiogenesis.[4] Inhibitors of

the FGFR pathway are therefore of significant interest in oncology. The irreversible covalent

FGFR inhibitor, PRN1371, for which derivatives of Ethyl 6-chloro-4-(methylamino)nicotinate
are precursors, has shown high selectivity and potency against FGFR1-4.[3]
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Simplified overview of the FGFR signaling pathway and the point of intervention for FGFR
inhibitors.

Biological Activity
The biological activity of Ethyl 6-chloro-4-(methylamino)nicotinate and its derivatives is

attributed to their interaction with various molecular targets, including enzymes and receptors.

[1] A key mechanism of action is believed to be the binding to nicotinic acid receptors, which

modulates their activity and influences a variety of cellular pathways.[1] This interaction can

lead to significant changes in cellular processes such as signal transduction, gene expression,

and metabolic regulation.[1]

Conclusion
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Ethyl 6-chloro-4-(methylamino)nicotinate is a valuable and versatile chemical intermediate.

Its well-defined structure and reactive functional groups make it an essential component in the

synthesis of a range of biologically active molecules, most notably potent and selective kinase

inhibitors for cancer therapy. Further research into the derivatives of this compound holds

significant promise for the development of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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